molecular formula C15H17F2N3O2 B213973 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Katalognummer B213973
Molekulargewicht: 309.31 g/mol
InChI-Schlüssel: PGFKBGQSFWVGTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DFP-10825 and belongs to the class of pyrazole derivatives. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.

Wirkmechanismus

The exact mechanism of action of DFP-10825 is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and proteins that play a crucial role in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer cells. DFP-10825 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. Studies have shown that it inhibits the production of prostaglandins, which are lipid molecules that play a crucial role in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and cancer metastasis. DFP-10825 has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for lab experiments. It has been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DFP-10825 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on DFP-10825. One of the areas of research is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, further research is needed to understand the exact mechanism of action of DFP-10825 and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, DFP-10825 is a promising compound that has potential therapeutic applications in various diseases, including cancer and inflammation. Its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy. The synthesis method for DFP-10825 is relatively simple, and it has several advantages for lab experiments. However, further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a therapeutic agent for other diseases.

Synthesemethoden

The synthesis of DFP-10825 involves several steps. The first step is the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, which is then reacted with 4-ethoxyaniline to form the intermediate product. The final compound is obtained by reacting the intermediate product with acetic anhydride. The overall yield of the synthesis process is around 50%.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential therapeutic applications. Studies have shown that it has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. DFP-10825 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Molekularformel

C15H17F2N3O2

Molekulargewicht

309.31 g/mol

IUPAC-Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C15H17F2N3O2/c1-3-22-12-6-4-11(5-7-12)18-14(21)9-20-10(2)8-13(19-20)15(16)17/h4-8,15H,3,9H2,1-2H3,(H,18,21)

InChI-Schlüssel

PGFKBGQSFWVGTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.